molecular formula C8H4BrClN2 B568960 3-Bromo-5-chloro-1,6-naphthyridine CAS No. 1211588-58-7

3-Bromo-5-chloro-1,6-naphthyridine

Cat. No.: B568960
CAS No.: 1211588-58-7
M. Wt: 243.488
InChI Key: JVIVRUOCTAGPAE-UHFFFAOYSA-N
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Description

3-Bromo-5-chloro-1,6-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family It is characterized by the presence of bromine and chlorine atoms at the 3rd and 5th positions, respectively, on the naphthyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-chloro-1,6-naphthyridine typically involves the halogenation of 1,6-naphthyridine. One common method includes the bromination and chlorination of 1,6-naphthyridine using bromine and chlorine sources under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-chloro-1,6-naphthyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide are used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted naphthyridines, while coupling reactions can produce biaryl or diaryl derivatives.

Scientific Research Applications

3-Bromo-5-chloro-1,6-naphthyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-5-chloro-1,6-naphthyridine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific derivative and its intended application. For example, certain derivatives may inhibit the activity of enzymes involved in cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-8-chloro-1,5-naphthyridine
  • 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride

Uniqueness

3-Bromo-5-chloro-1,6-naphthyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other naphthyridine derivatives, it may exhibit different reactivity and selectivity in chemical reactions, making it valuable for specific applications in medicinal chemistry and material science .

Properties

IUPAC Name

3-bromo-5-chloro-1,6-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrClN2/c9-5-3-6-7(12-4-5)1-2-11-8(6)10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVIVRUOCTAGPAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C1N=CC(=C2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201296965
Record name 3-Bromo-5-chloro-1,6-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201296965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211588-58-7
Record name 3-Bromo-5-chloro-1,6-naphthyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1211588-58-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-5-chloro-1,6-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201296965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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